molecular formula C9H9ClFNO B11896946 8-Chloro-5-fluorochroman-4-amine

8-Chloro-5-fluorochroman-4-amine

Cat. No.: B11896946
M. Wt: 201.62 g/mol
InChI Key: REXMYOGKXMUMRV-UHFFFAOYSA-N
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Description

8-Chloro-5-fluorochroman-4-amine is a heterocyclic compound that belongs to the class of chroman derivatives. It is characterized by the presence of chlorine and fluorine atoms on the chroman ring, which significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-fluorochroman-4-amine typically involves multi-step organic reactions. One common method includes the halogenation of chroman derivatives followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes. These processes are optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-fluorochroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce a variety of functionalized chroman compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluorochroman-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the halogen substitutions but shares a similar core structure.

    5-Fluorochroman-4-amine: Contains only the fluorine substitution.

    8-Chlorochroman-4-amine: Contains only the chlorine substitution.

Uniqueness: 8-Chloro-5-fluorochroman-4-amine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

8-chloro-5-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2

InChI Key

REXMYOGKXMUMRV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)F)Cl

Origin of Product

United States

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